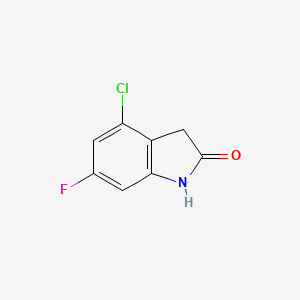

4-Chloro-6-fluoroindolin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5ClFNO |

|---|---|

Molecular Weight |

185.58 g/mol |

IUPAC Name |

4-chloro-6-fluoro-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C8H5ClFNO/c9-6-1-4(10)2-7-5(6)3-8(12)11-7/h1-2H,3H2,(H,11,12) |

InChI Key |

YKHGZWAYKYNEJH-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=C(C=C2Cl)F)NC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Chloro 6 Fluoroindolin 2 One and Its Precursors

Established Synthetic Pathways for Halogenated Indolin-2-ones

Traditional methods for the synthesis of halogenated indolin-2-ones often rely on multi-step sequences starting from appropriately substituted anilines or indoles. A common strategy involves the cyclization of halogenated N-phenyl-chloroacetamides. Another well-established route is the Sandmeyer-type reaction on amino-indolinones, though this can sometimes lead to mixtures of products.

More direct and widely used methods include:

Cyclization of Substituted Anilines : A prevalent method for creating the indolin-2,3-dione (isatin) core, a direct precursor to indolin-2-one, involves the cyclization of substituted anilines. For instance, the synthesis of a bromo-fluoro analog, 6-Bromo-7-fluoroindoline-2,3-dione, is achieved by treating N-(3-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide with concentrated sulfuric acid. This approach, adaptable for chloro-fluoro analogs, uses the acid as both a solvent and a cyclizing/oxidizing agent, with temperature control being crucial for minimizing side reactions.

Direct Halogenation : Direct electrophilic halogenation of the pre-formed indolin-2-one ring is a feasible but sometimes challenging approach due to issues with regioselectivity. The electron-donating nature of the nitrogen atom directs substitution primarily to the 5- and 7-positions of the aromatic ring.

Intramolecular Cyclization : Certain precursors can be induced to form the indolin-2-one ring through intramolecular reactions. For example, 1-(2,6-dichlorophenyl)-2-indolone can be synthesized from diclofenac, where thionyl chloride facilitates an intramolecular amidation reaction. google.com

Condensation and Annulation Reactions : The alkenylation of indolin-2-ones can be achieved through aldol (B89426) condensation of isatins with compounds containing active methylene (B1212753) groups or via the Wittig reaction. beilstein-journals.orgresearchgate.net More advanced metal-catalyzed methods, such as tandem Heck/Suzuki-Miyaura coupling or palladium-catalyzed C-H activation, have also been developed for constructing 3-alkenylindolin-2-ones. beilstein-journals.org

These established methods, while effective, often require harsh conditions, multiple steps, and the use of hazardous reagents, which has spurred the development of more efficient and environmentally benign alternatives.

Novel and Green Chemistry Approaches in 4-Chloro-6-fluoroindolin-2-one Synthesis

In response to the limitations of classical synthetic methods, significant research has focused on developing greener, more efficient pathways for indolin-2-one synthesis. These approaches prioritize mild reaction conditions, reduced waste, and the use of non-toxic, recyclable solvents and catalysts.

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in organic synthesis. The phenomenon of acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—generates localized high pressures and temperatures, accelerating reaction rates and often improving yields. researchgate.net

Key advantages of ultrasound-assisted synthesis in the context of indolin-2-ones include:

Rate Acceleration and Higher Yields : Ultrasound irradiation significantly shortens reaction times and provides excellent product yields. For example, a one-pot, three-component reaction of isatins, dimedone, and 1H-pyrazol-5-amines to produce complex indolin-2-one derivatives is efficiently catalyzed by indium(III) chloride under ultrasonic conditions. nih.gov

Use of Green Solvents : This technique often enables the use of environmentally benign solvents like water, reducing reliance on volatile organic compounds (VOCs). nih.gov

Facile Synthesis of Complex Scaffolds : It has been successfully applied to synthesize spirooxindoles via [3+2] cycloaddition reactions, avoiding the need for traditional column chromatography and resulting in good to excellent yields. semanticscholar.org

| Reaction Type | Reactants | Catalyst/Solvent | Key Feature | Reference |

|---|---|---|---|---|

| Three-Component Reaction | Isatins, Dimedone, Pyrazol-5-amines | InCl₃ / Water | Environmentally benign, excellent yields | nih.gov |

| [3+2] Cycloaddition | Isatin (B1672199) Schiff bases, Aryl nitrile oxides | Methanol | Good yields, lesser reaction times | semanticscholar.org |

| Multi-component Reaction | 3-Phenacylidenoxindoles, Tryptamine (B22526), Dimedone | Core-shell nanostructure | One-pot synthesis, efficient | researchgate.net |

| Multi-step Synthesis | Isatin, Thiosemicarbazide, Chloroacetyl chloride | DES/Ultrasound | High yield (95% for intermediate) | researchgate.netnih.gov |

Deep Eutectic Solvents (DES) are mixtures of compounds, typically a hydrogen bond donor (e.g., urea, glycerol) and a hydrogen bond acceptor (e.g., choline (B1196258) chloride), which have a significantly lower melting point than their individual components. nih.gov They are considered green solvents due to their low toxicity, biodegradability, and low cost. In many reactions, DES can act as both the solvent and the catalyst. researchgate.netdntb.gov.ua

A study demonstrated a novel approach combining DES and ultrasound for a multi-step synthesis of indolin-2-one derivatives, achieving a 95% yield for the key intermediate. researchgate.netnih.gov The DES, a mixture of choline chloride and urea, stabilized the reagents through strong intermolecular hydrogen bonding. researchgate.netnih.gov This synergistic approach highlights a cost-effective and green method for synthesizing complex molecules. researchgate.netnih.gov

| DES Composition | Reaction Type | Role of DES | Key Outcome | Reference |

|---|---|---|---|---|

| Choline chloride / Urea | Multi-step synthesis of hydrazono-indolin-2-ones | Solvent & Stabilizer | Combined with ultrasound, yielded 95% for key intermediate | researchgate.netnih.govnih.gov |

| Choline chloride / ZnCl₂ | Friedel-Crafts acylation | Catalyst & Solvent | High yields with short reaction times under microwave irradiation | researchgate.net |

| Choline chloride / Itaconic acid | Condensation reactions | Catalyst & Reaction Medium | Mild and environmentally friendly conditions | researchgate.net |

Regio- and Stereoselective Synthesis of Fluorinated and Chlorinated Indolin-2-ones

Controlling the precise spatial arrangement of atoms (stereoselectivity) and the position of functional groups (regioselectivity) is critical in drug design. For halogenated indolin-2-ones, this control dictates the molecule's interaction with its biological target.

Regioselectivity : The synthesis of specifically substituted compounds like this compound requires highly regioselective methods.

Directed Halogenation : The regioselectivity of direct halogenation can be controlled by using specific reagents and conditions. For example, the fluorination of hydrazonoindolin-2-one with Selectfluor can selectively produce either 3-fluorooxindoles or 3,3-difluorooxindoles depending on the solvent used. researchgate.net

Synthesis from Pre-functionalized Rings : The most reliable method for achieving specific substitution patterns is to build the indolin-2-one ring from a precursor that already contains the halogens in the desired positions, such as a substituted 3-chloro-5-fluoroaniline.

One-Pot Multi-Component Reactions : An efficient one-pot procedure for the regioselective synthesis of fluorinated 2-aminopyridines has been developed, demonstrating how complex, regiodefined structures can be built in an environmentally benign manner. rsc.org Similar strategies are applied to indolin-2-one systems. acs.org

Stereoselectivity : The C3 position of the indolin-2-one ring is a common site for creating a stereocenter, often in the form of a spiro-cyclic system.

Organocatalysis : Asymmetric organocatalysis is a powerful tool for achieving high stereoselectivity. For instance, a secondary amine-catalyzed Michael/hemiaminalization cascade reaction has been used to synthesize chiral fluoroalkyl-containing 3,2'-spirooxindole γ-lactams with excellent enantioselectivities (up to 99% ee) and diastereoselectivities. rsc.org

Multi-component Reactions : Highly stereoselective syntheses of complex di-spirooxindole analogs have been achieved through 1,3-dipolar cycloaddition reactions involving isatins, amino acids, and dienones. nih.gov Similarly, spirooxindole-pyrrolidine-thiochromene scaffolds have been synthesized with high stereoselectivity via multi-component reactions. semanticscholar.org

Synthesis of Key Intermediates for Derivatization of the Indolin-2-one Core

The versatility of the indolin-2-one scaffold stems from the ability to synthesize key intermediates that can be readily derivatized. Halogenated isatins (indoline-2,3-diones) are particularly important precursors. The synthesis of 4-Chloro-6-fluoroindoline-2,3-dione, for example, provides a crucial building block for accessing this compound and its derivatives. sigmaaldrich.com

Other important intermediates include:

3-Substituted Indolin-2-ones : The synthesis of intermediates like 6-Chloro-5-fluoro-3-hydroxy-3-(2-oxopropyl)indolin-2-one allows for further chemical manipulation at the C3 position. google.com

Functionalized Heterocycles : In the synthesis of more complex drugs, pre-functionalized heterocyclic intermediates are prepared and then coupled to the indolin-2-one core. An example is the synthesis of 4-chloro-5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid, which is then condensed with a 5-fluoro-2-oxoindoline to create a final complex molecule. nih.gov

Functionalized Indoles : The synthesis of precursors like 4-fluoroindole, prepared from 2-fluoro-6-nitrotoluene, provides a foundational building block for constructing more elaborate indole-containing structures. google.com

| Intermediate | Synthetic Utility | Reference |

|---|---|---|

| 4-Chloro-6-fluoroindoline-2,3-dione | Direct precursor to this compound and its derivatives | sigmaaldrich.com |

| 6-Chloro-5-fluoro-3-hydroxy-3-(2-oxopropyl)indolin-2-one | Allows for derivatization at the C3 position | google.com |

| 4-Chloro-5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid | Coupling partner for indolin-2-one core to form complex conjugates | nih.gov |

| 4-Fluoroindole | Core building block for fluorinated indole-based compounds | google.com |

| 3-(2-(4-(2-oxochroman-3-yl)thiazol-2-yl)hydrazono)indolin-2-one | Key intermediate for synthesizing a series of NSAID candidates | researchgate.netnih.gov |

Chemical Reactivity and Derivatization Strategies of the 4 Chloro 6 Fluoroindolin 2 One Core

Functionalization at the Indolin-2-one Nitrogen Atom

The nitrogen atom of the indolin-2-one core is a common site for derivatization, enabling the introduction of various substituents that can modulate the physicochemical and pharmacological properties of the resulting compounds.

N-Alkylation and N-Arylation: The nitrogen can be readily alkylated or arylated to introduce a variety of functional groups. For instance, N-alkylation with different alkyl halides can be achieved under basic conditions. This strategy is employed to synthesize compounds with modified solubility and lipophilicity.

Introduction of Directing Groups: In some synthetic strategies, a directing group can be attached to the nitrogen atom to control the regioselectivity of subsequent C-H functionalization reactions on the aromatic ring. acs.org However, methods have also been developed that allow for selective C-H olefination without the need for a directing group on the nitrogen. acs.org

Formation of Hybrid Molecules: The nitrogen atom serves as a key point for linking the indolin-2-one core to other heterocyclic systems, leading to the creation of hybrid molecules. For example, tryptamine (B22526) derivatives can be reacted with dimedone and 3-phenacylideneoxindoles in a three-component reaction to furnish functionalized indolin-2-ones where the indolethyl group is attached to the indolinone nitrogen. sorbonne-universite.fr

Modifications at the C-3 Position: Knoevenagel Condensations and Other Reactions

The C-3 position of the indolin-2-one ring is highly reactive due to the presence of an active methylene (B1212753) group adjacent to the carbonyl function. This reactivity is extensively exploited for the synthesis of a wide array of derivatives, most notably through Knoevenagel condensations.

The Knoevenagel condensation is a cornerstone reaction for modifying the C-3 position. wikipedia.org It involves the reaction of the active methylene group of the indolin-2-one with an aldehyde or ketone, typically catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270), to form a C-3 substituted α,β-unsaturated product. wikipedia.orgorganic-chemistry.org This reaction is widely used to introduce various aromatic and heterocyclic moieties at this position. nih.govdoi.org

Synthesis of 3-Benzylideneindolin-2-ones: A common application is the condensation with substituted benzaldehydes. For example, 4-chloro-6-fluoroindolin-2-one can be reacted with various aldehydes to produce 3-ylidene derivatives. researchgate.net

Doebner Modification: A variation of this reaction, the Doebner modification, utilizes pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation. wikipedia.org

Stereoselectivity: The Knoevenagel condensation can be highly stereoselective, often yielding the more stable Z-isomer. wikipedia.org Studies have shown that using specific catalysts and solvent conditions can lead to high yields of stereospecific E-isomers. researchgate.net

Beyond Knoevenagel condensations, the C-3 position can undergo other transformations:

Spirocyclization: The C-3 position can be a part of a spirocyclic system. For instance, intramolecular oxidative amination reactions can lead to the formation of 3,2'-pyrrolidinyl spirooxindoles. nih.gov

Synthesis of Hybrid Scaffolds: The C-3 position is a key attachment point for creating hybrid molecules. For example, condensation with hydrazine (B178648) derivatives of quinazolines or phthalazines leads to isatin-quinazoline and isatin-phthalazine hybrids. tandfonline.com Similarly, it can be linked to chloropyrrole moieties. nih.gov

Below is a table summarizing examples of Knoevenagel condensation reactions involving indolin-2-one derivatives:

| Aldehyde/Ketone Reactant | Indolin-2-one Derivative | Catalyst/Conditions | Product | Reference |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine/Ethanol | (Z)-5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | wikipedia.org |

| Various Aldehydes | SF5-substituted oxindoles | Not specified | 3-Methylidene-1H-indol-2(3H)-ones | researchgate.net |

| Aromatic Aldehydes | 2-Oxindole | CaCO3 Nanofibers | C3-Arylidene-oxindoles (E-isomers) | researchgate.net |

| 4-[F]Fluorobenzaldehyde | Oxindole (B195798) | Various bases | 3-[4'-[F]Fluorobenzylidene]indolin-2-one | doi.org |

Halogen-Directed Reactivity in Polysubstituted Indolin-2-ones

The presence and position of halogen substituents on the aromatic ring of the indolin-2-one core significantly influence its reactivity and the regioselectivity of further functionalization.

Influence on C-H Functionalization: The electronic nature of the halogen substituents affects the feasibility and outcome of C-H functionalization reactions. For instance, in palladium-catalyzed C-H olefination of N-methyl indolines, electron-withdrawing fluoro and chloro substituents at positions 4 and 7 lead to good yields of the C5-olefinated products. acs.org The deactivating nature of a fluorine atom at the meta position can sometimes lead to slightly lower reaction yields. acs.org

Halogen Dance Reactions: In some heterocyclic systems, a "halogen dance" reaction can occur, where a halogen atom migrates to a different position on the ring system, often promoted by a strong base. researchgate.net This type of isomerization is driven by the formation of a more stable arylmetal intermediate. researchgate.net While not explicitly documented for this compound itself, this reactivity pattern is known for other halogenated aromatics.

Halogen Bonding: The halogen atoms, particularly chlorine, can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species (a σ-hole donor). beilstein-journals.orgnih.gov This can influence the crystal packing and intermolecular interactions of the molecule, which can be relevant in the context of crystal engineering and materials science. researchgate.net

Synthesis of Hybrid Scaffolds Incorporating the Halogenated Indolin-2-one Moiety

The this compound core is a valuable platform for the construction of more complex hybrid molecules, often by combining it with other pharmacologically relevant heterocyclic systems. This strategy aims to create novel chemical entities with potentially synergistic or enhanced biological activities.

Linkage via Knoevenagel Condensation: As detailed in section 3.2, the most common strategy for creating hybrid scaffolds is through a Knoevenagel condensation at the C-3 position. This allows for the direct attachment of a wide variety of heterocyclic aldehydes or ketones. For example, 5-fluoroindolin-2-one can be condensed with 4-chloro-2-methyl-1H-pyrrole-3-carboxamides to form complex molecules with potential antitumor activities. nih.gov

Fusion with Other Rings: While less common for the indolin-2-one core itself, derivatization can lead to precursors for further cyclization reactions, resulting in fused polycyclic systems.

Multicomponent Reactions: Three-component reactions provide an efficient route to complex hybrid structures in a single step. For instance, the reaction of tryptamines, dimedone, and 3-phenacylideneoxindoles, catalyzed by an acid, yields highly functionalized 3-{1-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indol-3-yl}indolin-2-ones. sorbonne-universite.fr

Below is a table of representative hybrid scaffolds synthesized from indolin-2-one derivatives:

| Indolin-2-one Derivative | Coupled Moiety | Linkage Strategy | Resulting Hybrid Scaffold | Reference |

| 5-Fluoroindolin-2-one | 4-Chloro-2-methyl-1H-pyrrole-3-carboxamide | Knoevenagel Condensation | (Z)-4-Chloro-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2-methyl-N-substituted-1H-pyrrole-3-carboxamides | nih.gov |

| 5-Fluoro-isatin | 2-Hydrazinyl-4-phenylquinazoline | Condensation | 3-(2-(2-(4-Chlorophenyl)quinazolin-4-yl)hydrazono)-5-fluoroindolin-2-one | tandfonline.com |

| Isatin (B1672199) | 1-Hydrazinyl-4-phenylphthalazine | Condensation | 3-(2-(4-(4-Chlorophenyl)phthalazin-1-yl)hydrazono)indolin-2-one | tandfonline.com |

| 3-Phenacylideneoxindoles | Tryptamine and Dimedone | Three-Component Reaction | Functionalized 3-{1-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indol-3-yl}indolin-2-ones | sorbonne-universite.fr |

Structural Elucidation and Intermolecular Interactions in Halogenated Indolin 2 Ones

X-ray Crystallographic Analysis of Polysubstituted Indolin-2-one Systems

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of molecules in the solid state. For halogenated indolin-2-ones, it provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

While specific crystallographic data for 4-chloro-6-fluoroindolin-2-one is not extensively reported in the reviewed literature, detailed studies on closely related analogues, such as 6-bromo-4-fluoro-indolin-2-one, offer significant insights. mdpi.comnih.gov In a study of 6-bromo-4-fluoro-indolin-2-one, single-crystal X-ray diffraction revealed that the asymmetric unit contains two independent molecules. mdpi.comnih.gov These molecules form robust dimeric structures through intermolecular N-H···O hydrogen bonds, a common and dominant interaction in oxindole (B195798) systems. mdpi.com

Table 1: Selected Intermolecular Contact Details for 6-Bromo-4-fluoro-indolin-2-one Data extracted from a study on a related compound.

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |

| Hydrogen Bond | N-H···O | 2.85 | 170 |

| Halogen Interaction | C-H···F | 3.28 | 145 |

| Halogen Interaction | C-H···Br | 3.65 | 130 |

Computational Investigations of Intermolecular Halogen Bonding and Other Interactions

To complement experimental data and to quantify the energetic contributions of various non-covalent interactions, computational methods are widely employed. nih.gov Density Functional Theory (DFT) and Møller–Plesset second-order perturbation theory (MP2) are powerful tools for investigating the electronic structure and interaction energies of molecular systems. mdpi.comresearchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule to define atoms and the bonds between them. uni-rostock.deamercrystalassn.orge-bookshelf.de This analysis allows for the characterization of interatomic interactions through the properties of the electron density (ρ) at the bond critical points (BCPs). mdpi.comresearchgate.net

In studies of halogenated oxindoles, QTAIM analysis has been used to identify and characterize the various intermolecular interactions present in supramolecular dimers observed in the crystal structure. mdpi.comnih.gov The presence of a BCP and a bond path between two atoms is evidence of an interaction. mdpi.com The properties at the BCP, such as the electron density (ρBCP) and its Laplacian (∇²ρBCP), can distinguish between shared (covalent) and closed-shell (non-covalent) interactions. mdpi.com For non-covalent interactions like hydrogen bonds and halogen bonds, the values of ρBCP are typically low, and ∇²ρBCP is positive. mdpi.com These parameters help to quantify the strength and nature of interactions such as N-H···O, C-H···O, and those involving halogen atoms. mdpi.comresearchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical framework that translates the complex, delocalized molecular wavefunctions from quantum calculations into the familiar, localized language of Lewis structures, including bonds, lone pairs, and antibonds. uni-muenchen.dewikipedia.orgnih.gov It is particularly useful for studying charge transfer and orbital-orbital interactions that contribute to intermolecular bonding. mdpi.comdergipark.org.tr

NBO analysis quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions between a filled (donor) NBO and a vacant (acceptor) NBO. uni-muenchen.de This provides insight into the electronic origins of non-covalent interactions. For instance, in a hydrogen bond (N-H···O), the primary donor-acceptor interaction is between the lone pair orbital of the oxygen atom (nO) and the antibonding orbital of the N-H bond (σN-H). Similarly, for halogen bonds, NBO analysis can reveal charge transfer from a Lewis base to the antibonding orbital of the carbon-halogen bond (σC-X). mdpi.comnih.gov This method provides a detailed picture of the orbital interactions that underpin the observed molecular geometry and intermolecular forces. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP is plotted onto the molecule's electron density surface, where different colors represent different potential values. uni-muenchen.de Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles. uni-muenchen.de

For halogenated indolin-2-ones, MEP maps help to rationalize the intermolecular interactions observed in the crystal structure. mdpi.com The highly electronegative oxygen atom of the carbonyl group creates a region of strong negative potential, making it a potent hydrogen bond acceptor. mdpi.comresearchgate.net The hydrogen atom of the N-H group is, conversely, a region of positive potential. A key feature in halogenated compounds is the "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the C-X bond, which can participate in halogen bonding. u-strasbg.fr MEP analysis of 6-bromo-4-fluoro-indolin-2-one has shown that the substitution of a hydrogen atom with an electronegative fluorine atom significantly perturbs the MEP of the entire molecule, influencing the electrophilicity of nearby hydrogen atoms and the nature of intermolecular contacts. mdpi.com

Computational Chemistry Applications in 4 Chloro 6 Fluoroindolin 2 One Research

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. In the context of drug discovery and computational chemistry, MD simulations provide valuable insights into the stability of a ligand-protein complex, offering a dynamic perspective that complements static models like molecular docking. For compounds based on the 4-Chloro-6-fluoroindolin-2-one scaffold, MD simulations can elucidate the binding stability and conformational changes when interacting with a target protein, often a kinase.

MD simulations of ligand-protein complexes typically run for nanoseconds to microseconds, tracking the trajectory of each atom. This allows for the analysis of various parameters that indicate the stability of the complex. Key metrics include the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and hydrogen bond analysis. mdpi.com

Detailed Research Findings from Structurally Related Indolin-2-one Derivatives:

While specific MD simulation data for this compound is not extensively available in public literature, numerous studies on structurally related indolin-2-one derivatives, particularly those targeting kinases, demonstrate the utility of this technique.

For instance, in a study on novel 2-indolinone hybrids as Cyclin-Dependent Kinase 2 (CDK2) inhibitors, MD simulations were performed to confirm the stability of the most potent compounds within the ATP-binding pocket of CDK2. nih.gov The simulations, often run for 100 nanoseconds, revealed that the ligand-protein complexes reached equilibrium with minimal fluctuations. The RMSD of the protein backbone and the ligand were monitored, with stable RMSD values indicating that the ligand remains securely bound in its initial docked pose. nih.govresearchgate.net

Another key aspect analyzed is the RMSF, which measures the fluctuation of individual amino acid residues. This analysis helps to identify which parts of the protein are flexible and which are stabilized upon ligand binding. In studies involving indolinone-based inhibitors, the residues in the active site that interact with the ligand typically show reduced fluctuations compared to the unbound protein, signifying a stable interaction. nih.gov

Hydrogen bonds play a crucial role in the affinity and specificity of ligand binding. MD simulations allow for the monitoring of the number and duration of hydrogen bonds between the ligand and the protein throughout the simulation. For active indolinone derivatives, a consistent number of hydrogen bonds with key active site residues, such as those in the hinge region of a kinase, is a strong indicator of a stable complex. mdpi.com

Furthermore, binding free energy calculations, such as those using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) methods, can be performed on the MD simulation trajectories to estimate the binding affinity of the ligand. researchgate.net These calculations often correlate well with experimentally determined inhibitory activities.

The following interactive table summarizes typical data obtained from MD simulation studies of indolin-2-one derivatives targeting protein kinases.

| Parameter | Value | Interpretation |

| Simulation Time | 100 ns | The duration of the molecular dynamics simulation. |

| RMSD of Protein Backbone | < 0.3 nm | Indicates the protein structure remains stable throughout the simulation. |

| RMSD of Ligand | < 0.2 nm | Suggests the ligand is stably bound in the active site and does not diffuse away. |

| RMSF of Active Site Residues | Low (< 0.15 nm) | Shows that the amino acids interacting with the ligand have reduced flexibility, indicating a stable binding interaction. |

| Hydrogen Bonds | 2-4 (maintained > 70% of simulation time) | A consistent number of hydrogen bonds with key residues points to a strong and specific interaction. |

| Binding Free Energy (MM/GBSA) | -80 to -120 kJ/mol | A negative value indicates a favorable binding affinity of the ligand for the protein. |

These computational findings are critical in the early stages of drug discovery for prioritizing compounds for synthesis and biological evaluation. They provide a detailed, atomistic understanding of the interactions that govern the stability of the ligand-protein complex, which is essential for designing more potent and selective inhibitors based on the this compound scaffold.

Investigation of Biological Activities and Structure Activity Relationships Sar in Vitro and Mechanistic Focus

Anti-inflammatory Activity Studies (In Vitro Models)

Derivatives of the indolin-2-one scaffold have been investigated for their anti-inflammatory properties using various in vitro models. A common method involves assessing their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.govnih.gov Overproduction of NO is a key feature of inflammatory processes, and its inhibition is a target for anti-inflammatory therapies.

In one study, a series of 1,3-dihydro-2H-indolin-2-one derivatives were synthesized and evaluated for their ability to inhibit NO production. nih.gov Several compounds exhibited varying degrees of inhibition, with some showing better anti-inflammatory activity than the positive control, ammonium pyrrolidinedithiocarbamate (PDTC). nih.gov For instance, compounds designated as 4e and 9d showed potent activity with IC50 values of 13.51 ± 0.48 μM and 10.03 ± 0.27 μM, respectively. nih.gov

Further studies have explored the inhibition of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in LPS-stimulated macrophages. nih.govrsc.org The inhibition of these cytokines is another crucial indicator of anti-inflammatory potential. Research has shown that certain derivatives can significantly inhibit the production of IL-6 and TNF-α, suggesting that their mechanism of action involves modulating key inflammatory signaling pathways. nih.gov Preliminary mechanism studies indicated that some compounds could inhibit the activation of LPS-induced NF-κB and MAPKs signaling pathways, which are central regulators of the inflammatory response. nih.gov

| Compound | Assay | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 4a | NO Production Inhibition | 17.81 ± 1.86 | nih.gov |

| Compound 4e | NO Production Inhibition | 13.51 ± 0.48 | nih.gov |

| Compound 4i | NO Production Inhibition | 20.41 ± 1.61 | nih.gov |

| Compound 4j | NO Production Inhibition | 16.31 ± 0.35 | nih.gov |

| Compound 9d | NO Production Inhibition | 10.03 ± 0.27 | nih.gov |

Potential Anticancer and Cytotoxic Activities (Cell-based Assays, Mechanistic Insights)

The cytotoxic potential of compounds derived from halogenated heterocyclic scaffolds has been a significant area of research in the quest for novel anticancer agents. nih.govmdpi.comuran.ua These compounds are often evaluated for their ability to reduce cell proliferation across a panel of human tumor cell lines. rsc.org

The antiproliferative activity of indolin-2-one derivatives and related structures is typically assessed using cell-based assays such as the MTT or SRB assay. These assays measure the metabolic activity or total protein content of cells, respectively, providing an indication of cell viability and proliferation.

Studies on structurally related compounds have demonstrated potent cytotoxic activity. For example, a series of fluoroquinolone analogs showed significant cytotoxicity with mean GI50 (50% growth inhibition) values in the low micromolar range. nih.gov Specifically, compounds designated II and IIIb exhibited mean GI50 values of 3.30 µM and 2.45 µM, respectively, across the NCI-60 cell line screen. nih.gov Another study on quinazoline-chalcone derivatives found that compound 14g displayed high antiproliferative activity with GI50 values ranging from 0.622 to 1.81 μM against various cancer cell lines, including leukemia (K-562), colon cancer (HCT-116), and breast cancer (MCF7). rsc.org Similarly, parvifoline derivatives have shown cytotoxicity against HeLa and HCT 116 cell lines with IC50 values of 3.3 ± 0.2 and 5.0 ± 0.5 μM, respectively. nih.gov These findings highlight the potential of developing potent anticancer agents from these structural classes.

| Compound | Cell Line | Activity Type | IC50 / GI50 (µM) | Reference |

|---|---|---|---|---|

| Compound II | NCI-60 Panel (Mean) | GI50 | 3.30 | nih.gov |

| Compound IIIb | NCI-60 Panel (Mean) | GI50 | 2.45 | nih.gov |

| Compound 14g | K-562 (Leukemia) | GI50 | 0.622 | rsc.org |

| Compound 14g | HCT-116 (Colon) | GI50 | 1.81 | rsc.org |

| Compound 14g | MCF7 (Breast) | GI50 | 1.81 | rsc.org |

| Compound 8 | HeLa (Cervix) | IC50 | 3.3 ± 0.2 | nih.gov |

| Compound 8 | HCT 116 (Colon) | IC50 | 5.0 ± 0.5 | nih.gov |

A key mechanism through which many indole-based compounds exert their anticancer effects is the inhibition of tubulin polymerization. nih.gov Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these inhibitors can arrest the cell cycle, typically at the G2/M phase, and ultimately induce apoptosis (programmed cell death). mdpi.com

Many indole (B1671886) derivatives function by binding to the colchicine site on β-tubulin. mdpi.comrsc.org This interaction prevents the assembly of tubulin dimers into microtubules, leading to microtubule depolymerization. mdpi.com Structure-activity relationship (SAR) studies have shown that specific substitutions on the indole ring are crucial for potent tubulin polymerization inhibition. nih.gov For instance, certain sulfur atom-spaced trimethoxyphenyl (TMP) derivatives bearing a heterocyclic ring on the indole nucleus have demonstrated potent inhibition of tubulin polymerization with IC50 values in the sub-micromolar range. nih.gov Compound 1k from this series showed a potent tubulin polymerization inhibition IC50 of 0.58 ± 0.06 µM. nih.gov Another compound, 5m , effectively inhibited tubulin polymerization with an IC50 of 0.37 ± 0.07 µM. nih.gov These mechanistic insights are vital for the rational design of new, more effective anticancer agents based on the indolin-2-one scaffold.

| Compound | Assay | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 1k | Tubulin Polymerization Inhibition | 0.58 ± 0.06 | nih.gov |

| Compound 5m | Tubulin Polymerization Inhibition | 0.37 ± 0.07 | nih.gov |

| Compound 24 | Tubulin Polymerization Inhibition | 2.0 | mdpi.com |

| Compound 25 | Tubulin Polymerization Inhibition | 4.5 | mdpi.com |

| Compound 54 | Tubulin Polymerization Inhibition | 2.68 ± 0.15 | mdpi.com |

Enzyme Inhibition Studies

The indolin-2-one core structure has also been explored for its ability to inhibit specific enzymes involved in various disease pathologies.

α-Glucosidase is a key enzyme responsible for breaking down carbohydrates into glucose in the intestine. aboutscience.eu The inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby controlling postprandial blood glucose levels, which is a crucial strategy in managing type-2 diabetes. aboutscience.eunih.gov

Oxindole-derived compounds have been identified as potent inhibitors of α-glucosidase. aboutscience.eufrontiersin.org A series of 6-chloro-3-oxindole derivatives were synthesized and evaluated, with several compounds showing highly effective inhibition of yeast α-glucosidase. frontiersin.org In a specific study, 6-chlorooxindole-derived compounds, (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one (C1) and (Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one (C2) , demonstrated significant dose-dependent inhibition of α-glucosidase. aboutscience.eu The IC50 values for C1 and C2 were found to be 35.266 µM and 38.379 µM, respectively, which are comparable to the standard drug acarbose (IC50 = 34.216 µM). aboutscience.eu These results suggest that the 6-chlorooxindole nucleus is a promising scaffold for developing new α-glucosidase inhibitors.

| Compound | Enzyme Source | IC50 (µM) | Reference |

|---|---|---|---|

| C1 ((Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one) | Yeast α-glucosidase | 35.266 | aboutscience.eu |

| C2 ((Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one) | Yeast α-glucosidase | 38.379 | aboutscience.eu |

| Acarbose (Standard) | Yeast α-glucosidase | 34.216 | aboutscience.eu |

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins. nih.gov There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is typically induced during inflammation. mdpi.com Selective inhibition of COX-2 is a desirable therapeutic strategy for anti-inflammatory drugs, as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov

The 1,3-dihydro-2H-indolin-2-one scaffold has been utilized to design selective COX-2 inhibitors. nih.gov In a study focused on this core, several derivatives showed good COX-2 inhibitory activities. nih.gov Specifically, compounds 4e , 9h , and 9i were identified as potent inhibitors with IC50 values of 2.35 ± 0.04 µM, 2.422 ± 0.10 µM, and 3.34 ± 0.05 µM, respectively. nih.gov Molecular docking studies suggested that these compounds could fit well within the active site of the COX-2 enzyme, providing a rationale for their inhibitory activity. nih.gov The development of such compounds represents a promising avenue for creating new anti-inflammatory agents with improved safety profiles. nih.gov

| Compound | Enzyme Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 4e | COX-2 | 2.35 ± 0.04 | nih.gov |

| Compound 9h | COX-2 | 2.422 ± 0.10 | nih.gov |

| Compound 9i | COX-2 | 3.34 ± 0.05 | nih.gov |

| Celecoxib (Standard) | COX-2 | Data not specified in source | nih.gov |

FtsZ Protein Inhibition (Antibacterial Context)

The Filamenting temperature-sensitive mutant Z (FtsZ) protein is an essential and highly conserved cytoskeletal protein in most bacteria, playing a crucial role in cell division. dokumen.pub It is a structural homolog of eukaryotic tubulin. The inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a structure critical for bacterial cytokinesis, ultimately leading to filamentation and cell death. This makes FtsZ a compelling target for the development of new antibacterial agents to combat rising antibiotic resistance.

While the indolin-2-one scaffold has been explored for various biological activities, its role in FtsZ inhibition is an emerging area of investigation. Research into related structures has shown promise; for instance, hybrids of indolin-2-one and nitroimidazole have been synthesized and found to be effective against Staphylococcus aureus strains. researchgate.net Furthermore, studies on bisindole compounds, which feature two indole moieties, have demonstrated inhibitory activity against Mycobacterium tuberculosis FtsZ (MtbFtsZ). mdpi.com Specifically, certain bisindole derivatives were found to inhibit MtbFtsZ by over 60% and induce filamentation in bacterial cells. mdpi.com

Although direct studies detailing the FtsZ inhibitory activity of 4-Chloro-6-fluoroindolin-2-one itself are not extensively documented in the reviewed literature, the established antibacterial potential of various indole-based compounds suggests that this scaffold warrants further investigation in the context of FtsZ inhibition.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

The indolin-2-one nucleus is a cornerstone in the design of inhibitors targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), which are key mediators of angiogenesis—the formation of new blood vessels. growingscience.commdpi.com Angiogenesis is a critical process for tumor growth, survival, and metastasis, making VEGFR inhibition a validated strategy in cancer therapy. growingscience.com VEGFR-2 is considered the primary receptor responsible for the angiogenic effects of VEGF. nih.gov

Derivatives of indolin-2-one have been successfully developed as potent, multi-targeted receptor tyrosine kinase (RTK) inhibitors. A prominent example is Sunitinib, which features a 5-fluoroindolin-2-one core and is an FDA-approved drug for various cancers. growingscience.commdpi.comascopubs.org Sunitinib and other similar agents function by competing with ATP for binding to the catalytic domain of the receptor, thereby inhibiting downstream signaling pathways that lead to cell proliferation and angiogenesis. ascopubs.org

The core indolin-2-one structure is essential for this activity, with extensive research focusing on modifications at the C-3 position to enhance potency and selectivity. growingscience.com Various derivatives have demonstrated significant VEGFR-2 inhibition, with IC50 values in the nanomolar range.

Below is a table summarizing the VEGFR-2 inhibitory activity of selected indolin-2-one derivatives, illustrating the potency of this chemical class.

| Compound ID | Substituent at C-3 | Other Ring Substitutions | Target | IC50 (µM) |

| Sunitinib | (Z)-((2,4-dimethyl-5-((2-(diethylamino)ethyl)carbamoyl)-1H-pyrrol-2-yl)methylene) | 5-Fluoro | VEGFR-2 | 0.009 (Ki, nM) |

| Compound 25m | Phenyl-thiazole derivative | 5-Fluoro | VEGFR-2 | 0.026 |

| SU14813 | Oxindole (B195798) derivative | Unspecified | VEGFR-2 | 0.04 |

| Compound 72a | Hydrazinylidene derivative | 5-Methyl | VEGFR-2 | 0.067 |

| Compound 46j | Hybrid with other heterocycles | Unspecified | VEGFR-2 | 0.081 |

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

The biological activity of indolin-2-one derivatives is highly dependent on the nature and position of various substituents on the core scaffold. Structure-Activity Relationship (SAR) studies are crucial for optimizing these molecules to achieve higher potency and better pharmacological profiles.

Impact of Halogen Substitution Pattern on Biological Potency

Halogen atoms play a significant role in modulating the biological activity of indolin-2-one derivatives. Their electron-withdrawing properties and ability to form halogen bonds can influence binding affinity, metabolic stability, and cell permeability.

Studies comparing different halogen substitutions on the indolin-2-one ring have provided clear insights. For instance, in a series of 2-oxoindolin-3-ylidene derivatives designed as potential VEGFR-2 inhibitors, compounds containing a fluoroindole moiety demonstrated higher potency against VEGFR-2 compared to their chloro- or bromo-substituted counterparts. nih.gov This suggests that the high electronegativity and small size of fluorine are advantageous for interacting with the ATP-binding pocket of the kinase. Sunitinib, which contains a fluorine atom at the C-5 position, is a testament to the effectiveness of this substitution. growingscience.com

Influence of Substituents at N-1 and C-3 Positions on Activity

The N-1 and C-3 positions of the indolin-2-one ring are critical points for chemical modification that significantly impact biological activity.

C-3 Position: The C-3 position is the most widely modified site in the development of indolin-2-one-based kinase inhibitors. A double bond at this position, typically connecting to another heterocyclic ring system, is a common structural motif. The nature of the substituent at C-3 is a primary determinant of a compound's potency and selectivity. For example, the presence of a pyrrole (B145914) ring at the C-3 position, as seen in Semaxanib and Sunitinib, is known to enhance antiangiogenic and anticancer properties. growingscience.com Numerous studies have explored linking the C-3 position to various moieties, including triazoles, thiadiazines, and phenyl-thiazoles, leading to the discovery of potent VEGFR-2 inhibitors with IC50 values in the low nanomolar range. acs.orgmdpi.com

The table below illustrates how varying the C-3 substituent affects VEGFR-2 inhibition.

| Compound Class | C-3 Substituent Type | Representative IC50 (µM) |

| Pyrrole-methylene | (Z)-((3,5-dimethyl-1H-pyrrol-2-yl)methylene) | Potent (Semaxanib) |

| Triazolo-thiadiazinyl | Hydrazinylidene-linked heterocycle | 0.18 (Compound V) |

| Phenyl-thiazole | Thiazole linked to a 4-fluorophenyl unit | 0.026 (Compound 25m) |

Design Principles for Modulating Biological Activity Based on SAR

Based on the extensive SAR data for indolin-2-one derivatives, several key design principles can be formulated to guide the development of new, more effective inhibitors:

Scaffold Retention: The indolin-2-one core is a validated and essential pharmacophore for VEGFR-2 inhibition and should be retained as the central scaffold. growingscience.com

Strategic Halogenation: The introduction of a fluorine atom onto the indolin-2-one ring, particularly at the C-5 or C-6 position, is a proven strategy for enhancing VEGFR-2 inhibitory potency. nih.gov

C-3 Diversification: The C-3 position is the primary site for modification to optimize potency and selectivity. Linking this position to various small, planar heterocyclic rings via a methylene (B1212753) or hydrazinylidene bridge is a highly effective approach. mdpi.comacs.org

N-1 Unsubstitution: For targeting the ATP-binding site of VEGFR-2, the N-1 position should generally remain unsubstituted to allow for crucial hydrogen bonding interactions, mimicking the pattern seen in many successful clinical candidates. growingscience.com

Pharmacophore Hybridization: Combining the indolin-2-one scaffold with pharmacophoric elements from other known kinase inhibitors (e.g., the urea moiety from Sorafenib) can lead to compounds with dual inhibitory profiles or enhanced activity. nih.gov

Role As a Research Scaffold and Future Perspectives

4-Chloro-6-fluoroindolin-2-one as a Privileged Pharmacophore in Chemical Biology Research

The indolin-2-one nucleus is widely recognized as a "privileged scaffold" in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple, distinct biological targets. ekb.egnih.gov This versatility has led to the development of numerous biologically active compounds, with the oxindole (B195798) multitarget kinase inhibitor Sunitinib being a prominent example. ekb.eg The core structure of indolin-2-one serves as an effective mimic of the purine (B94841) ring of ATP, enabling it to act as a competitive inhibitor at the ATP-binding site of various protein kinases. nih.govnih.gov

The introduction of halogen atoms, such as chlorine and fluorine, onto this privileged scaffold is a well-established strategy to modulate a compound's physicochemical and pharmacokinetic properties. nih.govresearchgate.net Halogens can influence:

Binding Affinity: Through the formation of halogen bonds and other non-covalent interactions, which can enhance binding to target proteins. mdpi.com

Metabolic Stability: Halogenation can block sites of metabolism, thereby increasing the compound's half-life.

Potency: The electronic effects of halogens can significantly enhance the potency of lead compounds. nih.govmdpi.com

Specifically, the 4-chloro and 6-fluoro substitution pattern in this compound is significant. The chlorine atom can profoundly improve potency and pharmacokinetic parameters, an effect sometimes termed the "magic chloro" effect in drug discovery. nih.gov Fluorine substitution is also a common tactic in medicinal chemistry to fine-tune electronic properties and metabolic stability. nih.govresearchgate.net This dual-halogenation pattern makes this compound a highly valuable building block for creating libraries of potential inhibitors for various protein kinases and other enzymes, solidifying its role as a privileged pharmacophore in chemical biology research. nih.govnih.gov

Patent Landscape for Halogenated Indolin-2-one Compounds in Research Applications

The therapeutic potential of halogenated indolin-2-one derivatives, particularly as kinase inhibitors, is reflected in a robust and extensive patent landscape. nih.gov Numerous patents have been filed that cover the synthesis and application of these compounds for treating hyperproliferative diseases, most notably cancer. google.com

A review of the patent literature reveals a strong focus on 3-substituted indolin-2-ones as modulators of protein kinase (PK) activity. nih.govmdpi.com These patents often claim a broad genus of compounds with various substituents on the indolin-2-one ring, frequently including chlorine and fluorine. For instance, patents covering the multi-kinase inhibitor Sunitinib (which contains a fluorine atom on the indolin-2-one ring) protect its use as a modulator of protein kinase activity for disorders related to abnormal signaling. mdpi.com

The key areas covered by these patents include:

Composition of Matter: Claims on novel halogenated indolin-2-one compounds themselves.

Therapeutic Use: Applications for treating specific diseases, primarily various forms of cancer like lung, colorectal, and liver cancer. google.com

Mechanism of Action: Use as inhibitors of specific kinase families, such as Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Fibroblast Growth Factor Receptors (FGFR). ekb.egnih.gov

The table below summarizes representative patents that highlight the scope of innovation in this area.

| Patent Number | Title/Subject Matter | Key Features | Assignee/Applicant |

| US6573293B2 | 3-Pyrrole substituted 2-indolinone protein kinase inhibitors | Claims Sunitinib, a fluoro-substituted indolin-2-one, as a modulator of protein kinase activity. mdpi.com | Sugen, Inc. |

| US7125905B2 | 3-Pyrrole substituted 2-indolinone protein kinase modulators | Also covers Sunitinib malate (B86768) and its use in treating disorders related to abnormal protein kinase activity. mdpi.com | Sugen, Inc. |

| AU2013249714A1 | Indolin-2-one derivatives as protein kinase inhibitors | Discloses a class of indolin-2-one derivatives for treating cancers such as lung, colorectal, and liver cancer. google.com | Not Specified |

| General Trend | Indole (B1671886) derivatives as kinase inhibitors | Numerous patents describe indole and oxindole cores for inhibiting a wide range of kinases involved in cancer pathology. nih.gov | Various |

This active patenting landscape underscores the commercial and therapeutic importance of halogenated indolin-2-ones and suggests that research and development in this area will continue to be a competitive field.

Emerging Research Directions and Underexplored Biological Applications

While the primary application of halogenated indolin-2-ones has been in oncology as kinase inhibitors, emerging research is beginning to uncover their potential against a wider range of biological targets and diseases. The inherent versatility of the this compound scaffold makes it an attractive starting point for these explorations.

New Therapeutic Targets:

HIV-1 RNase H Inhibition: Recent studies have identified 3-hydrazonoindolin-2-one derivatives as inhibitors of HIV-1 Ribonuclease H (RNase H). mdpi.com The strategic placement of di-halogen substitutions was found to significantly enhance potency, with chlorine atoms forming stabilizing halogen bonds with key residues in the enzyme's active site. mdpi.com This suggests that derivatives of this compound could be developed as novel anti-HIV agents.

CDK8 Inhibition for Idiopathic Pulmonary Fibrosis (IPF): Cyclin-dependent protein kinase 8 (CDK8) is implicated in the pathology of IPF. Indolin-2-one derivatives have been successfully designed as potent CDK8 inhibitors, demonstrating the ability to inhibit pathways critical to the fibrotic response. nih.gov

Allosteric Kinase Inhibition: To overcome the lack of specificity associated with traditional ATP-competitive (orthosteric) inhibitors, research is moving towards allosteric inhibitors that bind to sites other than the ATP pocket. (E)-3-benzylideneindolin-2-one derivatives have been designed as potential allosteric inhibitors of Aurora A kinase, opening a new avenue for developing more selective anticancer drugs. nih.gov

Indoleamine 2,3-dioxygenase-1 (IDO1) Inhibition: The IDO1 enzyme is a target in cancer immunotherapy. Computational studies have explored indole derivatives as potential IDO1 inhibitors, indicating another promising research direction for scaffolds like this compound. espublisher.com

The exploration of these and other novel targets represents a significant future direction for compounds derived from this compound, potentially expanding their therapeutic utility far beyond oncology.

Development of Advanced Computational Models for Predictive Design

The rational design of novel halogenated indolin-2-one derivatives is increasingly driven by advanced computational models. These in silico techniques accelerate the drug discovery process by predicting molecular interactions, biological activity, and pharmacokinetic properties, thereby reducing the time and cost associated with synthesizing and testing new compounds. espublisher.com

Key computational approaches being applied to the indolin-2-one scaffold include:

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method develops robust models (e.g., CoMFA and CoMSIA) that correlate the 3D structural features of molecules with their biological activity. Such models have been successfully used to design novel indolin-2-one derivatives with improved inhibitory activity against targets like Tropomyosin receptor kinases (TRKs). tandfonline.com

Molecular Docking: Docking simulations predict the preferred orientation of a ligand when bound to a target protein. This technique is crucial for understanding the binding modes of indolin-2-one inhibitors within the active sites of kinases (like VEGFR-2) and other enzymes, helping to rationalize structure-activity relationships and guide the design of more potent analogues. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to evaluate the stability of ligand-protein complexes over time, providing insights into the dynamic nature of the binding interactions. tandfonline.com

ADMET Prediction: Computational tools are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs. tandfonline.comfrontiersin.org This early-stage filtering helps to prioritize compounds with favorable drug-like characteristics.

These computational strategies allow researchers to virtually screen vast chemical spaces, prioritize the synthesis of the most promising candidates, and build a deeper understanding of the molecular determinants of activity for compounds based on the this compound scaffold.

Integration of Synthetic Innovations with Biological Screening for Novel Halogenated Indolin-2-ones

The discovery of novel therapeutic agents based on the this compound scaffold is critically dependent on the synergy between innovative synthetic chemistry and high-throughput biological screening. Efficient synthetic routes are essential for generating diverse libraries of compounds, which can then be systematically evaluated to identify molecules with desired biological activities.

Synthetic Innovations: Recent years have seen the development of more efficient and versatile methods for synthesizing substituted indolin-2-ones. These include:

One-Pot Cyclization Reactions: New protocols allow for the efficient one-pot synthesis of a broad range of 2,2-disubstituted indolin-3-ones, tolerating various functional groups, including halogens. nih.gov

Cascade Reactions: Carbocatalytic cascade reactions involving condensation, electrocyclization, and dehydrogenation provide access to a wide range of quinoline (B57606) and related heterocyclic structures from simple starting materials. mdpi.com

Knoevenagel Condensation: This classic reaction remains a staple for synthesizing 3-substituted indolin-2-ones, often carried out under microwave irradiation to improve efficiency. nih.gov

Integration with Biological Screening: The development of diverse compound libraries through these innovative synthetic methods enables large-scale biological screening campaigns. Researchers can systematically evaluate collections of novel halogenated indolin-2-ones against panels of kinases or other biological targets. nih.govnih.gov This integrated approach allows for:

Rapid identification of "hit" compounds with initial activity.

Elucidation of structure-activity relationships (SAR) by comparing the activities of closely related analogues. nih.gov

Iterative optimization of hit compounds to improve potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov

This powerful combination of advanced synthesis and comprehensive screening is accelerating the discovery of the next generation of drugs derived from the this compound scaffold, paving the way for new therapies targeting a range of human diseases.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 4-Chloro-6-fluoroindolin-2-one, and how do they address structural ambiguities?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the positions of chlorine and fluorine substituents on the indolin-2-one scaffold. For example, fluorine's electronegativity causes distinct deshielding effects in ¹⁹F NMR, aiding in regiochemical assignment . Mass spectrometry (MS) validates molecular weight (e.g., 169.58 g/mol for analogs like 4-Chloro-6-fluoro-1H-indole) and detects isotopic patterns for chlorine . X-ray crystallography resolves crystallographic ambiguities, though synthetic purity (>98%) is required for reliable data .

Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?

- Answer : Multi-step synthesis often involves halogenation of indole precursors. For example, chlorination/fluorination of indolin-2-one derivatives using reagents like POCl₃ or Selectfluor® requires controlled temperature (e.g., 0–5°C) to minimize side reactions . Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) enhances purity. Reaction monitoring with TLC or HPLC ensures intermediates are isolated efficiently .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer : Use fume hoods, nitrile gloves, and lab coats to prevent inhalation or dermal exposure. Store the compound at 2–8°C in airtight containers to avoid degradation . For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste services . Safety Data Sheets (SDS) for structurally similar compounds (e.g., 4-Chloro-6-fluoro-1H-indole) provide toxicity benchmarks .

Advanced Research Questions

Q. How do steric and electronic effects of chlorine/fluorine substituents influence the biological activity of this compound?

- Answer : Chlorine enhances lipophilicity and π-stacking in receptor binding, while fluorine’s electronegativity modulates electronic properties (e.g., pKa shifts). In kinase inhibition studies, analogs like 4-Chloro-6-fluoro-1H-indole show altered binding affinities due to halogen interactions with ATP-binding pockets . Computational docking (e.g., AutoDock Vina) can predict substituent effects on binding energy .

Q. What strategies resolve contradictions in solubility data for this compound across different solvents?

- Answer : Solubility discrepancies arise from polymorphic forms or solvent polarity. For example, DMSO dissolves the compound effectively (10 mM stock solutions), while aqueous buffers require co-solvents (e.g., 10% PEG-400) . Differential Scanning Calorimetry (DSC) identifies polymorphs, and Hansen solubility parameters guide solvent selection .

Q. How can regioselectivity challenges in halogenation reactions of indolin-2-one derivatives be mitigated?

- Answer : Directed ortho-metalation (DoM) using directing groups (e.g., -NHBoc) ensures precise halogen placement. For example, lithiation of 6-fluoroindolin-2-one followed by quenching with Cl₂ yields 4-chloro-6-fluoro derivatives . Transition-metal catalysis (e.g., Pd/Cu) also enables selective C–H functionalization .

Q. What in vitro assays are suitable for evaluating the pharmacokinetic properties of this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.